molecular formula C18H25N3O4 B5362255 N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

Cat. No. B5362255
M. Wt: 347.4 g/mol
InChI Key: FKGFBTCKPBHFKU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. This molecule has gained attention from the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide inhibits the NF-κB pathway, which is a key regulator of inflammation, cell survival, and immune response. The NF-κB pathway is activated in response to various stimuli, including cytokines, pathogens, and stress. This compound inhibits the activation of the pathway by preventing the phosphorylation and degradation of the inhibitor of κB (IκB) protein. This leads to the retention of the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by this compound has various biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the adhesion of leukocytes to endothelial cells, which is a crucial step in the inflammatory response. These effects make this compound a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide is its specificity for the NF-κB pathway, which reduces the likelihood of off-target effects. This compound is also stable in aqueous solutions, making it easy to handle in lab experiments. However, this compound has limited solubility in organic solvents, which can make it difficult to use in certain assays. In addition, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of research is the exploration of the therapeutic potential of this compound in other diseases such as Alzheimer's disease and viral infections. In addition, the combination of this compound with other drugs or therapies is an area of interest for cancer research. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound is an important area of research.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of the NF-κB pathway with potential therapeutic applications in various diseases. Its specificity for the pathway, anti-inflammatory and anti-cancer effects, and stability in aqueous solutions make it a promising candidate for further research. However, its limited solubility in organic solvents and short half-life in vivo are limitations that need to be addressed. The future directions for research on this compound are numerous and hold promise for the development of new therapeutic agents.

Synthesis Methods

N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide is synthesized through a multistep process that involves the reaction of 2-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(tetrahydro-2-furanylcarbonyl)-1-piperazine to yield this compound. The purity of the compound is achieved through recrystallization with ethanol.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide has been extensively studied for its therapeutic potential in various diseases. In cancer research, this compound has been shown to inhibit the growth of pancreatic cancer cells by inducing apoptosis and reducing cell proliferation. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines and chemokines. This makes it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-15-6-3-2-5-14(15)19-17(22)13-20-8-10-21(11-9-20)18(23)16-7-4-12-25-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGFBTCKPBHFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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